5-(Trifluoromethyl)pyrazole-3-carboxamide

Descripción general

Descripción

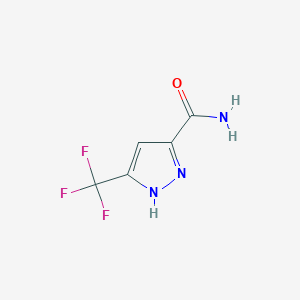

5-(Trifluoromethyl)pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H4F3N3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyrazole ring, which is further substituted with a carboxamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as silver or copper salts .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize the reaction conditions and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Trifluoromethyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Therapeutics

Anticancer Activity

Recent studies have highlighted the potential of 5-(trifluoromethyl)pyrazole derivatives in cancer therapy. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Some compounds demonstrated IC50 values in the low micromolar range, indicating substantial anticancer potential. The trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their bioavailability and efficacy in targeting tumor cells .

Neurological Disorders

The compound has shown promise as a partial agonist at trace amine-associated receptors (TAARs), particularly hTAAR1. This receptor is implicated in several neurological conditions such as schizophrenia, bipolar disorder, and depression. The ability of 5-(trifluoromethyl)pyrazole-3-carboxamide to modulate TAARs suggests its potential use in treating these disorders while minimizing side effects compared to traditional antipsychotics .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory activities, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Antimicrobial Applications

The antimicrobial efficacy of 5-(trifluoromethyl)pyrazole derivatives has been explored against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL, demonstrating significant antibacterial activity . This makes them candidates for developing new antibiotics or adjunct therapies to combat resistant bacterial infections.

Agricultural Applications

Beyond medicinal uses, this compound is being investigated for its potential applications in agriculture as a pesticide or herbicide. Its efficacy against specific pests and pathogens can contribute to crop protection strategies, although more research is needed to fully understand its environmental impact and safety profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 5-(trifluoromethyl)pyrazole derivatives is crucial for optimizing their pharmacological properties. Modifications to the pyrazole ring or substituents can significantly influence their biological activity, selectivity, and toxicity profiles. Ongoing SAR studies aim to refine these compounds for enhanced therapeutic efficacy while reducing adverse effects .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins, leading to increased potency and selectivity .

Comparación Con Compuestos Similares

3-(Trifluoromethyl)pyrazole: Another pyrazole derivative with similar structural features but different functional groups.

5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide: A closely related compound with slight variations in the substitution pattern.

Uniqueness: 5-(Trifluoromethyl)pyrazole-3-carboxamide stands out due to its specific combination of the trifluoromethyl and carboxamide groups, which confer unique chemical and biological properties. This makes it particularly valuable in drug discovery and material science applications .

Actividad Biológica

5-(Trifluoromethyl)pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxamide functional group. This unique structure contributes to its biological activity, particularly in modulating various receptor pathways.

The compound's mechanism of action involves interaction with specific biological targets:

- Receptor Modulation : It has been identified as a selective antagonist for the 5-HT2B receptor, which is implicated in various physiological processes including vasodilation and neurotransmission. This antagonistic activity suggests potential applications in treating conditions related to serotonin dysregulation, such as pulmonary hypertension and certain psychiatric disorders .

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrazole compounds, including those with trifluoromethyl substitutions, exhibit potent antimicrobial properties against drug-resistant bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Molecules reported the synthesis of several pyrazole derivatives, including those featuring the trifluoromethyl group. These compounds were tested for their ability to inhibit bacterial growth, demonstrating significant potency against various strains, particularly MRSA .

- Receptor Interaction Studies : Research has indicated that compounds like this compound can effectively modulate serotonin receptors, providing insights into their potential use in treating serotonin-related disorders. The selectivity for the 5-HT2B receptor highlights its therapeutic promise .

- Inflammation Modulation : Another study highlighted the compound's role in reducing inflammatory markers by inhibiting key mediators such as tumor necrosis factor-alpha (TNF-α). This suggests its potential utility in inflammatory diseases .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(4(9)12)10-11-3/h1H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCQBYSIGOKBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.